Cas no 2639624-17-0 ((S)-4-(Piperidin-2-yl)benzonitrile hydrochloride)

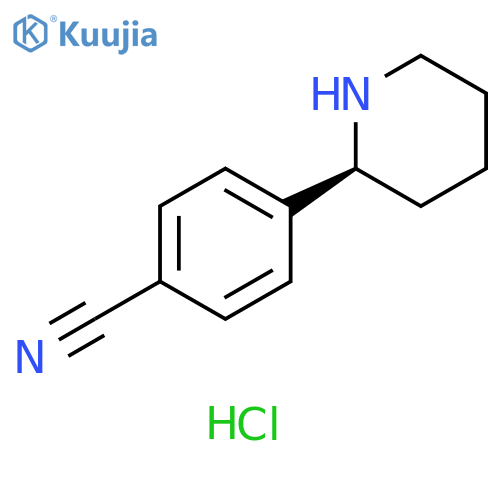

2639624-17-0 structure

商品名:(S)-4-(Piperidin-2-yl)benzonitrile hydrochloride

(S)-4-(Piperidin-2-yl)benzonitrile hydrochloride 化学的及び物理的性質

名前と識別子

-

- (S)-4-(Piperidin-2-yl)benzonitrile hydrochloride

- 4-((2S)-2-piperidyl)benzenecarbonitrile HCl

- Y13806

- 2639624-17-0

- 4-[(2S)-piperidin-2-yl]benzonitrile;hydrochloride

- BS-47092

- 4-[(2S)-piperidin-2-yl]benzonitrile hydrochloride

-

- インチ: 1S/C12H14N2.ClH/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12;/h4-7,12,14H,1-3,8H2;1H/t12-;/m0./s1

- InChIKey: QIDPZPGMUFNASZ-YDALLXLXSA-N

- ほほえんだ: C(C1C=CC([C@H]2NCCCC2)=CC=1)#N.Cl

計算された属性

- せいみつぶんしりょう: 222.0923762g/mol

- どういたいしつりょう: 222.0923762g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 220

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.8Ų

(S)-4-(Piperidin-2-yl)benzonitrile hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR01XDHO-100mg |

(S)-4-(Piperidin-2-yl)benzonitrile hydrochloride |

2639624-17-0 | 95% | 100mg |

$539.00 | 2025-02-12 | |

| 1PlusChem | 1P01XD9C-250mg |

(S)-4-(Piperidin-2-yl)benzonitrile hydrochloride |

2639624-17-0 | 95% | 250mg |

$701.00 | 2024-05-08 | |

| eNovation Chemicals LLC | Y1239432-100mg |

(S)-4-(Piperidin-2-yl)benzonitrile hydrochloride |

2639624-17-0 | 95% | 100mg |

$525 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1239432-100mg |

(S)-4-(Piperidin-2-yl)benzonitrile hydrochloride |

2639624-17-0 | 95% | 100mg |

$525 | 2025-02-25 | |

| Ambeed | A1474934-1g |

(S)-4-(Piperidin-2-yl)benzonitrile hydrochloride |

2639624-17-0 | 95% | 1g |

$1697.0 | 2025-02-24 | |

| Ambeed | A1474934-250mg |

(S)-4-(Piperidin-2-yl)benzonitrile hydrochloride |

2639624-17-0 | 95% | 250mg |

$680.0 | 2025-02-24 | |

| Ambeed | A1474934-100mg |

(S)-4-(Piperidin-2-yl)benzonitrile hydrochloride |

2639624-17-0 | 95% | 100mg |

$454.0 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1239432-100mg |

(S)-4-(Piperidin-2-yl)benzonitrile hydrochloride |

2639624-17-0 | 95% | 100mg |

$485 | 2024-06-05 | |

| 1PlusChem | 1P01XD9C-100mg |

(S)-4-(Piperidin-2-yl)benzonitrile hydrochloride |

2639624-17-0 | 95% | 100mg |

$468.00 | 2024-05-08 |

(S)-4-(Piperidin-2-yl)benzonitrile hydrochloride 関連文献

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

2639624-17-0 ((S)-4-(Piperidin-2-yl)benzonitrile hydrochloride) 関連製品

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2639624-17-0)(S)-4-(Piperidin-2-yl)benzonitrile hydrochloride

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):409.0/612.0/1527.0